molecular formula C13H12N2O4S B6003852 methyl (2Z)-[2-[(2-methoxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate

methyl (2Z)-[2-[(2-methoxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate

Cat. No.: B6003852
M. Wt: 292.31 g/mol
InChI Key: XCWTWMWKHPIORP-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2Z)-[2-[(2-methoxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.

Preparation Methods

The synthesis of methyl (2Z)-[2-[(2-methoxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate typically involves the reaction of 2-methoxyphenyl isocyanate with thiazole derivatives. The reaction conditions often include the use of solvents like glacial acetic acid and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted thiazole derivatives.

Scientific Research Applications

Methyl (2Z)-[2-[(2-methoxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (2Z)-[2-[(2-methoxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in electron delocalization, which can affect biochemical pathways and enzyme activities. The compound may activate or inhibit specific receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds to methyl (2Z)-[2-[(2-methoxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

What sets this compound apart is its unique combination of the methoxyphenyl and thiazole moieties, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

methyl (2Z)-2-[2-(2-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c1-18-9-6-4-3-5-8(9)14-13-15-12(17)10(20-13)7-11(16)19-2/h3-7H,1-2H3,(H,14,15,17)/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWTWMWKHPIORP-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N=C2NC(=O)C(=CC(=O)OC)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N=C2NC(=O)/C(=C/C(=O)OC)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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